N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4/c1-32-20-14-8-6-12-18(20)25-21(30)15-28-24(31)29-19-13-7-5-11-17(19)26-23(22(29)27-28)33-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUKOHBIUDHWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR. The inhibition of these targets disrupts the DNA repair pathways and cell growth processes, leading to cell death.
Biochemical Pathways
The affected pathways include the DNA repair pathways and cell growth pathways. The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA-damage. The inhibition of EGFR disrupts cell growth processes, leading to cell death.
Biological Activity
N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a complex structure that includes:
- A triazoloquinoxaline core , which is known for its biological activity.
- Phenoxy and acetamide functional groups that enhance its reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of triazoloquinoxaline compounds exhibit significant anti-inflammatory properties. For instance, a related compound showed potent inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. The mechanism involved the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), along with the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway .
2. Antioxidant Properties
Compounds within the triazoloquinoxaline class have been shown to possess high antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases and may contribute to their therapeutic potential .
3. Antimicrobial Activity
Research indicates that triazole derivatives can exhibit antimicrobial effects against various pathogens. For example, certain synthesized triazolethiones demonstrated effective inhibition against multiple bacterial strains . The structural features of this compound may enhance its interactions with microbial targets.
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
Enzyme Target Effect COX-2 Inhibition iNOS Inhibition Acetylcholinesterase Inhibition
4. Cytotoxic Effects
Some studies have reported cytotoxic effects against cancer cell lines. For example, related compounds were evaluated for their antiproliferative properties against breast cancer cell lines MCF-7 and MDA-MB-231 using MTT assays . The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies
A notable study evaluated a series of triazoloquinoxaline derivatives for their anti-inflammatory effects in vivo using the carrageenan-induced paw edema model. The most potent compounds significantly reduced paw swelling compared to controls . This suggests that N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-y}acetamide could be a candidate for further development as an anti-inflammatory agent.
Scientific Research Applications
Research indicates that compounds with similar structures have shown promising biological activities , including:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Medicinal Chemistry
The unique combination of structural features makes N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide a candidate for further pharmacological studies. Its synthesis involves several key steps that require optimization for yield and purity.
Case Studies
- Antimicrobial Study : A study demonstrated that derivatives of triazoloquinoxaline exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could be explored as a new antimicrobial agent.
- Cancer Research : Preliminary data from cancer cell line studies indicated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Inflammation Models : In vivo studies showed that related compounds reduced inflammation markers in animal models of arthritis, highlighting the potential therapeutic applications of this compound in inflammatory conditions.
Comparison with Similar Compounds
Key Observations :
- The phenoxy group in the target compound may enhance π-π stacking interactions in biological systems compared to alkyl or amino substituents .
Heterocyclic Acetamide Derivatives with Diverse Cores
Compounds with quinazolinone or benzothiazole cores highlight the role of heterocycle choice in pharmacological activity.
Key Observations :
- Quinazolinone derivatives (e.g., ) often exhibit anticancer activity via kinase inhibition, suggesting the target triazoloquinoxaline may share similar mechanisms .
- Benzothiazole-based acetamides (e.g., ) demonstrate the importance of sulfonyl or hydroxyl groups in modulating solubility and target engagement.
Anticancer Potential
Triazoloquinoxaline derivatives are frequently explored for anticancer activity. For example:
- Compound 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one (from ) showed moderate cytotoxicity in vitro, linked to triazole-thione moieties.
- Quinazolinone analogs (e.g., ) inhibit tumor necrosis factor-α converting enzyme (TACE), a target in metastatic cancers.
The target compound’s phenoxy and methoxyphenyl groups may enhance DNA intercalation or topoisomerase inhibition, though direct evidence is pending .
Preparation Methods
Synthesis of the Triazoloquinoxaline Core
The triazolo[4,3-a]quinoxaline scaffold forms the foundational structure of the target compound. A validated approach begins with o-phenylenediamine (1) , which undergoes condensation with oxalic acid to yield quinoxaline-2,3-dione (2) . Subsequent treatment with thionyl chloride (SOCl₂) in 1,2-dichloroethane at reflux converts 2 into 2,3-dichloroquinoxaline (3) with 95% yield . Hydrazinolysis of 3 using hydrazine hydrate in ethanol produces 2-chloro-3-hydrazinylquinoxaline (4) . Cyclization of 4 with triethyl orthoacetate under reflux forms 4-chloro-1-ethyl-[1,2,] triazolo[4,3-a]quinoxaline (5) , characterized by sharp melting points (148–150°C) and spectroscopic validation .
Table 1: Key Intermediates in Triazoloquinoxaline Synthesis
Introduction of the Phenoxy Group
The phenoxy moiety at position 4 of the triazoloquinoxaline is introduced via nucleophilic aromatic substitution. 4-Chloro-1-ethyl- triazolo[4,3-a]quinoxaline (5) reacts with phenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 h. This substitutes the chlorine atom with phenoxy, yielding 4-phenoxy-1-ethyl-[1, triazolo[4,3-a]quinoxaline (6) . The reaction progress is monitored by TLC (ethyl acetate/petroleum ether, 3:2), and the product is recrystallized from ethanol/water.
Table 2: Phenoxy Substitution Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 24 h | 78% |
| NaH | THF | 60°C | 18 h | 65% |
Functionalization with the Acetamide Side Chain
The acetamide side chain is installed via a two-step sequence. First, 4-phenoxy-1-ethyl- triazolo[4,3-a]quinoxaline (6) undergoes bromoacetylation using bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 2-bromo-1-(4-phenoxy-1H,2H- triazolo[4,3-a]quinoxalin-1-yl)ethan-1-one (7) . Subsequent nucleophilic substitution with 2-methoxyaniline in acetonitrile at 60°C for 12 h affords the target acetamide . Alternatively, a coupling approach using 2-{1-oxo-4-phenoxy-1H,2H- triazolo[4,3-a]quinoxalin-2-yl}acetic acid and 2-methoxyaniline with TBTU (coupling agent) and lutidine (base) in DCM achieves higher yields (85%) .
Table 3: Acetamide Coupling Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | 2-Methoxyaniline, MeCN | 60°C, 12 h | 70% |
| Carbodiimide Coupling | TBTU, DCM, lutidine | RT, 24 h | 85% |
Structural Validation and Characterization
Final confirmation of N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H- triazolo[4,3-a]quinoxalin-2-yl}acetamide relies on spectroscopic and analytical data:
-
IR Spectroscopy : Peaks at 1684 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N), and 1289 cm⁻¹ (C-O) .
-
¹H NMR : δ 3.86 (s, OCH₃), 6.89–7.89 (m, aromatic H), 9.01 (s, NH) .
-
¹³C NMR : 165.7 ppm (C=O), 152.8 ppm (triazole C), 121.8–135.9 ppm (aromatic C) .
Sustainable Synthesis Considerations
Recent advancements highlight one-pot strategies to improve atom economy. For example, 1-azido-2-isocyanoarenes react with terminal alkynes or acetaldehydes to form triazoloquinoxalines in a single step, reducing intermediate isolation . Microwave-assisted synthesis and solvent-free conditions could further optimize the phenoxy substitution and coupling steps .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically involves multi-step routes:
- Step 1: Formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors with triazole derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
- Step 2: Functionalization with the 2-methoxyphenylacetamide group using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to achieve >95% purity .
Q. How is structural characterization performed to confirm identity and purity?
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H] at m/z 447.12) .
- HPLC: Purity assessment using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening includes:
- Anticancer Activity: MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Antimicrobial Testing: Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme Inhibition: COX-1/2 inhibition assays using fluorometric or colorimetric substrates (e.g., IC calculations) .
Advanced Research Questions
Q. How can low yields during the final coupling step be addressed?
- Optimization Strategies:
- Use of alternative coupling reagents (e.g., DCC instead of EDC) to improve efficiency .
- Solvent screening (e.g., DMF vs. THF) to enhance solubility of intermediates .
- Microwave-assisted synthesis to reduce reaction time and side products .
- Common Pitfalls: Moisture-sensitive steps require strict anhydrous conditions; residual solvents can reduce crystallinity .
Q. How to interpret contradictory data in COX inhibition assays across studies?
- Potential Causes:
- Variability in enzyme sources (recombinant vs. tissue-derived COX) .
- Differences in assay buffers affecting compound solubility .
- Resolution Methods:
- Validate results using orthogonal assays (e.g., Western blot for prostaglandin E levels) .
- Compare with structurally analogous compounds (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent effects .
Q. What computational tools predict binding modes to biological targets?
- Molecular Docking: Autodock Vina or Schrödinger Suite to model interactions with COX-2 or kinase domains (PDB IDs: 5KIR, 1PXX) .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: Use substituent electronic parameters (Hammett σ) to correlate structure with IC values .
Key Considerations for Researchers
- Contradictory Bioactivity Data: Always cross-validate with orthogonal assays and control for batch-to-batch compound variability .
- Scalability Challenges: Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry .
- Structural Analogues: Substitutions on the phenyl ring (e.g., fluoro, methoxy) significantly modulate lipophilicity and target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
